(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide
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Overview
Description
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is an organic phosphorus compound with the molecular formula C25H21BrNO2P. It is commonly used as an intermediate in pharmaceutical synthesis and in the preparation of photosensitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of 4-aminophenyl derivatives.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (4-nitrophenyl)methyl-triphenylphosphonium chloride
- (4-nitrophenyl)methyl-triphenylphosphonium iodide
- (4-nitrophenyl)methyl-triphenylphosphonium fluoride
Uniqueness
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may exhibit different properties in terms of stability and reactivity under various conditions .
Properties
Molecular Formula |
C25H22BrNO2P+ |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI Key |
IPJPTPFIJLFWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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